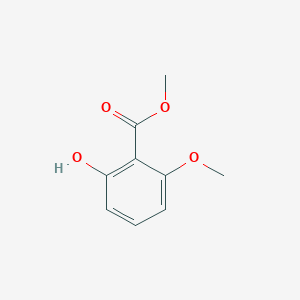

Methyl 2-hydroxy-6-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxy-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJIMTHQIPOSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335771 | |

| Record name | Methyl 2-hydroxy-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22833-69-8 | |

| Record name | Methyl 2-hydroxy-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-hydroxy-6-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-6-methoxybenzoate, a substituted aromatic ester, holds interest within the scientific community for its structural relation to salicylic acid and its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and spectroscopic profile, designed to support research and development activities.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] While extensive experimental data for this specific isomer is not widely published, a combination of data from suppliers and computational models provides a robust profile of its physicochemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22833-69-8 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₄ | [1][4] |

| Molecular Weight | 182.17 g/mol | [4] |

| Appearance | Solid | [1] |

| Purity | 98% (typical) | [1] |

| logP (Octanol/Water Partition Coefficient) | 1.187 (Computed) | [4] |

| Water Solubility (log10ws) | -1.38 (Computed) | [4] |

| Boiling Point (tb) | 616.31 K (343.16 °C) (Joback Method) | [4] |

| Melting Point (tf) | 436.24 K (163.09 °C) (Joback Method) | [4] |

| Enthalpy of Fusion (hfus) | 22.48 kJ/mol (Joback Method) | [4] |

| Enthalpy of Vaporization (hvap) | 63.15 kJ/mol (Joback Method) | [4] |

Spectroscopic Profile

The structural elucidation of this compound is supported by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of the closely related isomer, methyl 2-hydroxybenzoate, shows a parent molecular ion peak at m/z 152.[5] The fragmentation pattern of esters typically involves cleavage of the bonds adjacent to the carbonyl group.[6] For this compound, the molecular ion peak is expected at m/z 182. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the carbomethoxy group (-COOCH₃, m/z 59).

Infrared (IR) Spectroscopy

The infrared spectrum provides key information about the functional groups present in the molecule. For a similar compound, methyl 2-hydroxybenzoate, characteristic peaks are observed for the O-H stretching of the hydroxyl group (a broad band around 3200 cm⁻¹), C-H stretching of the methyl group (~2955 cm⁻¹), and a strong C=O stretching of the ester carbonyl group (1680 cm⁻¹).[7] C-O stretching vibrations are also expected in the fingerprint region.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 2-hydroxy-6-methoxybenzoic acid.

Reaction:

2-hydroxy-6-methoxybenzoic acid + Methanol ⇌ this compound + Water

Materials:

-

2-hydroxy-6-methoxybenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-6-methoxybenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

This general Fischer esterification protocol is widely used for the synthesis of esters from carboxylic acids and alcohols.[9][10][11]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its parent compound, 2-hydroxy-6-methoxybenzoic acid, has been shown to possess analgesic properties.[12] This suggests that the methyl ester derivative may also exhibit interesting pharmacological effects and warrants further investigation. At present, there is no specific signaling pathway that has been definitively associated with this compound in the available literature.

Visualizations

Logical Workflow for Synthesis

The synthesis of this compound can be represented as a straightforward logical workflow, starting from the reactants and proceeding through the key steps of the reaction and purification.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H10O4 | CID 527092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. chemeo.com [chemeo.com]

- 5. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. iajpr.com [iajpr.com]

- 10. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. 2-Hydroxy-6-methoxybenzoic acid | C8H8O4 | CID 591524 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-hydroxy-6-methoxybenzoate (CAS: 22833-69-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-6-methoxybenzoate, a derivative of salicylic acid, presents a compelling profile for investigation in drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and an exploration of its potential biological activities and mechanism of action. Drawing parallels from its parent compound, 2-hydroxy-6-methoxybenzoic acid, and the broader class of salicylates, this document elucidates its prospective role as an analgesic and anti-inflammatory agent through the inhibition of the cyclooxygenase (COX) pathway. All quantitative data is systematically presented, and key experimental and logical workflows are visualized to facilitate a deeper understanding of this promising molecule.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] A summary of its key identifiers and physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 22833-69-8 | [2] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Methyl 6-methoxysalicylate, 2-Hydroxy-6-methoxybenzoic acid methyl ester | [1] |

| Physical Form | Solid | [1] |

| Purity | 98% | [1] |

Spectroscopic Data

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the molecule's fragmentation pattern, aiding in its identification. |

| Infrared (IR) Spectroscopy | Reveals the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) bonds. |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Fischer esterification of its parent carboxylic acid, 2-hydroxy-6-methoxybenzoic acid, with methanol in the presence of an acid catalyst. The following is a detailed experimental protocol adapted from established Fischer esterification procedures for similar aromatic carboxylic acids.

Experimental Protocol: Fischer Esterification

Materials:

-

2-hydroxy-6-methoxybenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-6-methoxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution. The addition should be done in a fume hood and with appropriate personal protective equipment.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

References

An In-depth Technical Guide to Methyl 2-hydroxy-6-methoxybenzoate

This technical guide provides a comprehensive overview of Methyl 2-hydroxy-6-methoxybenzoate, catering to researchers, scientists, and professionals in the field of drug development. The document details its chemical synonyms, physicochemical properties, a detailed synthesis protocol, and a summary of its known biological activities.

Chemical Synonyms and Identifiers

This compound is known by several alternative names in scientific literature and chemical databases. A consolidated list of these synonyms is provided below for easy reference.

| Synonym | Reference |

| methyl 6-methoxysalicylate | [1] |

| Benzoic acid, 2-hydroxy-6-methoxy-, methyl ester | [1] |

| 2-Hydroxy-6-methoxy benzoic acid methyl ester | [1] |

| Methyl 6-hydroxy-o-anisate | [1] |

| CAS Number | 22833-69-8 |

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound, which are crucial for its identification and characterization.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

Table 2.2: Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak at m/z 182. The fragmentation pattern is characterized by an initial loss of methanol (M-32), followed by the loss of a carbonyl group (M-32-28).[2]

| m/z | Relative Intensity (%) | Assignment |

| 182 | 40 | [M]⁺ |

| 150 | 100 (Base Peak) | [M-CH₃OH]⁺ |

| 136 | 7 | |

| 122 | 48 | [M-CH₃OH-CO]⁺ |

| 107 | 77 | |

| 93 | 5 | |

| 79 | 11 | |

| 65 | 12 | |

| 63 | 9 | |

| 51 | 15 |

Table 2.3: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Reference |

| -COOCH₃ | 3.81 | Singlet | [3] |

Experimental Protocols: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound via mono-demethylation of methyl 2,6-dimethoxybenzoate has been described.[1][4]

Objective: To synthesize this compound from Methyl 2,6-dimethoxybenzoate.

Materials:

-

Methyl 2,6-dimethoxybenzoate

-

Dichloromethane (CH₂Cl₂)

-

Boron trichloride (BCl₃) in hexane (1M solution)

-

Ice water

Procedure:

-

A solution of methyl 2,6-dimethoxybenzoate (3.0 g, 15.29 mmol) in dichloromethane (90 cm³) is prepared in a suitable reaction vessel.[1]

-

The solution is stirred and cooled to 0 °C in an ice bath.[1]

-

Boron trichloride in hexane (1M, 45 cm³, 45.87 mmol) is added to the stirred solution at 0 °C.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 18 hours.[1]

-

The reaction mixture is then poured into ice water (50 cm³), which results in the formation of a precipitate.[1]

-

The organic layer is separated, and the aqueous phase is extracted with dichloromethane (3 x 30 cm³).[1]

-

The combined organic layers are dried over a suitable drying agent (e.g., MgSO₄) and concentrated to yield the product.[1]

Yield: This procedure has been reported to yield this compound in 81% yield.[4]

Biological Activity and Applications in Drug Development

The direct biological activities of this compound appear to be limited based on available research.

-

Antimicrobial Activity: In a study screening for antibacterial and antifungal properties, this compound was found to be inactive against the tested bacterial and fungal species.[5][6]

-

Toxicity: A study investigating the toxicity of constituents from Securidaca longepedunculata in zebrafish (Danio rerio) larvae reported that this compound induced a diverse array of abnormal phenotypes with a Maximum Tolerated Concentration (MTC) of 25 μM.[7] At higher concentrations (37.5 μM and 50 μM), more severe effects such as loss of posture, hyperpigmentation, reduced touch response, reduced swim bladder, and pericardial edema were observed.[7]

-

Role in Synthesis for Drug Discovery: While direct therapeutic applications have not been identified, this compound serves as a precursor or starting material in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the synthesis of benzo-fused heterocyclic derivatives that are agonists of GPR120, a target for the treatment of Type II diabetes mellitus.[8] It has also been utilized in synthetic routes for 3-aryl-3-benzyloxyisoindolinone anticancer agents.[1]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain that details the interaction of this compound with any particular signaling pathways or established experimental workflows for its biological characterization beyond basic screening. Therefore, a graphical representation of such a pathway or workflow cannot be provided at this time. Research into its potential mechanisms of action and cellular targets is required to elucidate any involvement in biological signaling.

References

- 1. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. options.nri.org [options.nri.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US9562053B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120 - Google Patents [patents.google.com]

In-Depth Technical Guide to the Physical Constants of Methyl 6-Methoxysalicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of methyl 6-methoxysalicylate, an aromatic ester of interest in various scientific domains, including organic synthesis and medicinal chemistry. This document compiles available data into a structured format, outlines relevant experimental methodologies for the determination of these properties, and presents a logical workflow for its synthesis and purification.

Core Physical and Chemical Properties

Methyl 6-methoxysalicylate, systematically named methyl 2-hydroxy-6-methoxybenzoate, is a derivative of salicylic acid. The introduction of a methoxy group at the 6-position influences its physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 22833-69-8 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | [1][3] |

| Molecular Weight | 182.17 g/mol | [1][3] |

| Physical Form | Solid | [1] |

| Boiling Point (estimated) | 273 °C | [2] |

Note: Experimental data for several physical constants of methyl 6-methoxysalicylate are not widely reported in readily accessible literature. The boiling point listed is an estimated value. Further experimental determination is required for a complete profile.

Experimental Protocols

The determination of the physical constants of a compound like methyl 6-methoxysalicylate follows established laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small sample of dry methyl 6-methoxysalicylate is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate (approximately 10-20 °C/minute) is initially used to determine an approximate melting range.

-

A second, fresh sample is then heated slowly, with the temperature increase reduced to 1-2 °C/minute as it approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point (for liquids or solids that can be melted without decomposition)

Given that methyl 6-methoxysalicylate is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures. The estimated boiling point at atmospheric pressure is 273 °C.

Apparatus:

-

Thiele tube or a micro-boiling point apparatus

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

A few drops of the molten methyl 6-methoxysalicylate are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube containing a heating liquid.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Solubility

The solubility of methyl 6-methoxysalicylate in various solvents provides insight into its polarity and potential applications in different solvent systems.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Analytical balance

Procedure:

-

A measured amount of a specific solvent (e.g., 1 mL) is added to a series of test tubes.

-

A small, pre-weighed amount of methyl 6-methoxysalicylate (e.g., 10 mg) is added to each test tube.

-

The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, further aliquots of the solute are added until saturation is reached.

-

The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL). Common solvents for testing include water, ethanol, methanol, acetone, diethyl ether, and dichloromethane. Based on its structure, methyl 6-methoxysalicylate is expected to be soluble in polar organic solvents and sparingly soluble in water.

Synthesis and Purification Workflow

The synthesis of methyl 6-methoxysalicylate typically involves the esterification of its corresponding carboxylic acid, 2-hydroxy-6-methoxybenzoic acid.

Caption: A generalized workflow for the synthesis and purification of methyl 6-methoxysalicylate.

This diagram illustrates the common laboratory procedure for producing and isolating methyl 6-methoxysalicylate. The initial step is an acid-catalyzed Fischer esterification. This is followed by a series of purification steps to remove unreacted starting materials, the acid catalyst, and byproducts, ultimately yielding the pure ester.

References

An In-depth Technical Guide to 2-Hydroxy-6-methoxybenzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methoxybenzoic acid methyl ester, a derivative of salicylic acid, presents a chemical scaffold of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its structure, properties, and a theoretical framework for its synthesis and characterization. Due to the limited availability of experimental data for this specific ester in public databases, this document leverages data from its parent acid and analogous compounds to provide a predictive analysis for researchers. This guide aims to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics, highlighting both the known characteristics of related structures and the current knowledge gaps regarding the title compound.

Chemical Structure and Properties

2-Hydroxy-6-methoxybenzoic acid methyl ester (CAS No. 22833-69-8) is an organic compound with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] The structure consists of a benzene ring substituted with a hydroxyl group at position 2, a methoxy group at position 6, and a methyl ester group at position 1.

The strategic placement of the hydroxyl, methoxy, and methyl ester groups on the aromatic ring is expected to influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of 2-Hydroxy-6-methoxybenzoic acid methyl ester

| Property | Value | Source |

| CAS Number | 22833-69-8 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Physical State | Solid (Predicted) | N/A |

| Purity | 98% (as per supplier) | [1] |

| InChI | InChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5,10H,1-2H3 | [1] |

| InChI Key | YRJIMTHQIPOSJR-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=CC(=C1C(=O)OC)O | N/A |

Synthesis and Experimental Protocols

Theoretical Synthesis Workflow: Fischer Esterification

The Fischer esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.

Caption: Theoretical workflow for the synthesis of 2-Hydroxy-6-methoxybenzoic acid methyl ester via Fischer esterification.

Detailed Theoretical Experimental Protocol

Materials:

-

2-Hydroxy-6-methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-6-methoxybenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for 2-Hydroxy-6-methoxybenzoic acid methyl ester, the following tables provide predicted data based on the analysis of its parent acid and structurally similar compounds. These values should be considered as estimates for guiding the identification of the synthesized compound.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet | 1H | Ar-OH |

| ~7.3 - 7.5 | Triplet | 1H | Ar-H |

| ~6.3 - 6.5 | Doublet | 1H | Ar-H |

| ~6.2 - 6.4 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | O-CH₃ (methoxy) |

| ~3.8 | Singlet | 3H | O-CH₃ (ester) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~160 | Ar-C-OH |

| ~158 | Ar-C-OCH₃ |

| ~135 | Ar-CH |

| ~110 | Ar-C (ipso, ester) |

| ~105 | Ar-CH |

| ~98 | Ar-CH |

| ~56 | O-CH₃ (methoxy) |

| ~52 | O-CH₃ (ester) |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3200 (broad) | O-H | Stretching |

| ~3000-2850 | C-H (aromatic & aliphatic) | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1600, ~1480 | C=C (aromatic) | Stretching |

| ~1250 | C-O (ester) | Stretching |

| ~1100 | C-O (ether) | Stretching |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 182 | [M]⁺ (Molecular Ion) |

| 151 | [M - OCH₃]⁺ |

| 123 | [M - COOCH₃]⁺ |

Potential Biological Activity and Signaling Pathways (Inferred)

While no biological studies have been reported for 2-Hydroxy-6-methoxybenzoic acid methyl ester specifically, the bioactivities of structurally related hydroxybenzoic acid derivatives suggest potential areas for investigation. For instance, various methoxy- and hydroxy-substituted benzoic acid derivatives have been reported to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Derivatives of salicylic acid are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that 2-Hydroxy-6-methoxybenzoic acid methyl ester could exhibit similar activities.

Furthermore, studies on other hydroxybenzoic acid derivatives have implicated their involvement in various cellular signaling pathways. For example, some have been shown to modulate pathways such as NF-κB, MAPK, and PI3K/Akt, which are critical in inflammation, cell proliferation, and apoptosis.

Caption: Hypothetical signaling pathways potentially modulated by 2-Hydroxy-6-methoxybenzoic acid methyl ester based on related compounds.

Conclusion and Future Directions

2-Hydroxy-6-methoxybenzoic acid methyl ester remains a compound with underexplored potential. This technical guide consolidates the available structural information and provides a theoretical framework for its synthesis and characterization. The lack of experimental data underscores a significant opportunity for further research.

Future studies should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a robust synthesis protocol and obtaining complete experimental spectroscopic data (NMR, IR, MS).

-

Biological Screening: Evaluating the compound's activity in a range of biological assays to identify potential therapeutic applications, particularly in areas of inflammation and oncology.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways involved will be crucial for its development as a drug candidate.

This guide serves as a starting point for researchers and drug development professionals interested in exploring the chemical and biological landscape of this and other related salicylic acid derivatives.

References

A Technical Guide to the Natural Occurrence of Methyl 2-hydroxy-6-methoxybenzoate and Its Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of Methyl 2-hydroxy-6-methoxybenzoate, a substituted salicylate of interest. While the natural occurrence of this specific methyl ester is not definitively documented in current scientific literature, its corresponding carboxylic acid, 2-hydroxy-6-methoxybenzoic acid, has been identified in the plant kingdom. This guide provides a comprehensive overview of the known natural sources of this precursor, quantitative data, detailed experimental protocols for isolation and analysis of related compounds, and a plausible biosynthetic pathway.

Natural Occurrence

The primary documented natural source of the structural precursor to this compound is the plant Gloriosa superba, commonly known as the flame lily or glory lily.[1][2] Specifically, the carboxylic acid form, 2-hydroxy-6-methoxybenzoic acid , has been identified in the rhizomes (tubers) of this plant through gas chromatography-mass spectrometry (GC-MS) analysis.[3][4] The presence of the methyl ester, this compound, in Gloriosa superba has not been explicitly confirmed and may be below detection limits or absent. It is also plausible that the methyl ester could be formed as an artifact during extraction with methanol or during certain derivatization procedures for GC-MS analysis.

Quantitative Data

The concentration of 2-hydroxy-6-methoxybenzoic acid has been reported in ethanolic extracts of Gloriosa superba rhizomes. The data is presented as the relative peak area percentage from GC-MS analysis, which indicates its abundance relative to other detected compounds in the extract.

| Compound Name | Plant Species | Plant Part | Analytical Method | Relative Abundance (% Peak Area) | Reference |

| 2-hydroxy-6-methoxybenzoic acid | Gloriosa superba L. | Rhizome | GC-MS | 15.93% | [3] |

| 2-hydroxy-6-methoxybenzoic acid | Gloriosa superba L. (Mulanoor ecotype) | Tuber | GC-MS | 9.08% | [4] |

Biosynthesis of Substituted Salicylates

Salicylic acid and its derivatives are synthesized in plants primarily from chorismate, the end product of the shikimate pathway.[5] Two main pathways are proposed for the formation of the basic salicylic acid scaffold: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[6] The bulk of salicylic acid is generally produced via the IC pathway.[7]

Further modifications, such as hydroxylation and methoxylation, are carried out by specific enzymes to produce a variety of salicylate derivatives. The final methylation step to form a volatile ester like this compound is typically catalyzed by a salicylic acid methyltransferase (SAMT), which uses S-adenosyl-L-methionine (SAM) as a methyl group donor.[8]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of salicylate compounds from plant materials. These are generalized protocols based on standard practices for phenolic compounds.[9][10][11][12][13][14]

This protocol describes a solid-liquid extraction suitable for obtaining a crude extract containing phenolic acids and their derivatives.

-

Sample Preparation: Collect fresh rhizomes of Gloriosa superba. Clean them to remove soil and debris, then chop into small pieces. For dry weight analysis, shade dry the rhizomes at room temperature until a constant weight is achieved, and then pulverize into a fine powder using a mechanical grinder.[3]

-

Solvent Extraction:

-

Weigh approximately 10-20 g of the powdered rhizome material.

-

Place the powder into a flask or a Soxhlet apparatus.

-

Add ethanol or methanol (HPLC grade) at a 1:10 solid-to-solvent ratio (w/v).[3][9]

-

For maceration, agitate the mixture on a shaker at room temperature for 24-48 hours.

-

For Soxhlet extraction, reflux the solvent over the plant material for 6-8 hours.[4]

-

-

Filtration and Concentration:

-

Filter the resulting mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of thermolabile compounds.

-

The resulting crude extract can be stored at -20°C until further analysis.

-

This protocol is for the fractionation of the crude extract to isolate compounds of interest.

-

Stationary Phase Preparation: Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry to create a uniform stationary phase.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully load the dried, extract-adsorbed silica onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol) in a stepwise gradient. For example:

-

Hexane:Ethyl Acetate (95:5, 90:10, 80:20... 0:100)

-

Ethyl Acetate:Methanol (98:2, 95:5... 90:10)

-

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 10-20 mL).

-

Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with an appropriate solvent system. Combine fractions that show similar TLC profiles.

-

Purification: Subject the combined fractions containing the compound of interest to further purification steps, such as preparative HPLC, if necessary.

This protocol outlines a sensitive method for the quantification of specific phenolic compounds.[11][14]

-

Sample Preparation: Dissolve the accurately weighed crude extract or isolated fraction in the initial mobile phase (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: A typical gradient might be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), typically in negative mode for phenolic acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for the analyte of interest must be determined by infusing a standard solution.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

-

Quantification: Prepare a calibration curve using certified standards of the target analyte (e.g., 2-hydroxy-6-methoxybenzoic acid). The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Workflow and Logical Relationships

The process from sample collection to final quantification involves a series of sequential and logical steps.

References

- 1. Gloriosa superba L. (PIM 245) [inchem.org]

- 2. Gloriosa lily, Gloriosa superba – Wisconsin Horticulture [hort.extension.wisc.edu]

- 3. jbsd.in [jbsd.in]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. bioone.org [bioone.org]

- 7. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Salicylic acid (SA) extraction protocol - CRC en immunité végétale - Hugo Germain - UQTR [oraprdnt.uqtr.uquebec.ca]

- 13. Method for the extraction of the volatile compound salicylic acid from tobacco leaf material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Substituted Methyl Benzoates in Plants: A Technical Guide

This guide provides an in-depth exploration of the biosynthesis of substituted methyl benzoates in plants, focusing on the core biochemical pathways, enzymatic mechanisms, and regulatory controls. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data for comparative analysis, details key experimental protocols, and visualizes complex processes for enhanced understanding.

Core Biosynthetic Pathways

Substituted methyl benzoates, such as methyl benzoate, methyl salicylate, and methyl anthranilate, are critical plant volatiles involved in processes ranging from pollinator attraction to defense signaling.[1][2] Their biosynthesis originates from primary metabolic pathways, culminating in a final methylation step catalyzed by specific enzymes.

Biosynthesis of Methyl Benzoate

Methyl benzoate is a major component of floral scents in species like snapdragon (Antirrhinum majus) and petunia (Petunia hybrida).[3][4] Its biosynthesis begins with the aromatic amino acid L-phenylalanine, an end product of the shikimate pathway.[5][6] The pathway proceeds through the formation of benzoic acid, which is subsequently methylated.

The conversion of L-phenylalanine to benzoic acid can occur via two primary routes: the β-oxidative and the non-β-oxidative pathways.[5][6] The final step is the methylation of the carboxyl group of benzoic acid by S-adenosyl-L-methionine (SAM) dependent methyltransferases.[3] This reaction is catalyzed by Benzoic Acid Carboxyl Methyltransferase (BAMT).[3][7]

Biosynthesis of Methyl Salicylate

Methyl salicylate (MeSA), known as oil of wintergreen, is a crucial signaling molecule in plant defense, particularly in systemic acquired resistance (SAR).[8][9][10] It is synthesized from salicylic acid (SA), which itself is derived from chorismic acid, a branch point in the shikimate pathway.[10][11] SA biosynthesis can proceed through two distinct pathways: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[10] The final step is the methylation of SA, a reaction catalyzed by Salicylic Acid Carboxyl Methyltransferase (SAMT), using SAM as the methyl donor.[8][12]

Biosynthesis of Methyl Anthranilate

Methyl anthranilate (MeAA) is a significant contributor to the aroma of grapes and is involved in anti-herbivory defense.[2][13] Its precursor, anthranilic acid, is an intermediate in the L-tryptophan biosynthetic pathway.[14][15] The biosynthesis of MeAA can occur via two distinct pathways:

-

One-Step Pathway: A direct methylation of anthranilic acid using SAM, catalyzed by an Anthranilic Acid Methyltransferase (AAMT). This pathway is documented in plants like maize.[2][14]

-

Two-Step Pathway: This pathway involves the activation of anthranilic acid to anthraniloyl-CoA, followed by a reaction with methanol catalyzed by an anthraniloyl-CoA:methanol acyltransferase (AMAT).[14][15] While initially proposed for grapes, recent research has also identified one-step AAMTs in Vitis vinifera.[2][13][16]

Key Enzymes: The SABATH Family of Methyltransferases

The final methylation step in the biosynthesis of many substituted methyl benzoates is catalyzed by members of the SABATH family of methyltransferases.[1][12] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to carboxyl-containing substrates.[1][12] The family is named after the first four enzymes of this type to be characterized: Salicylic acid carboxyl methyltransferase (SAMT), Benzoic acid carboxyl methyltransferase (BAMT), Theobromine synthase (caffeine synthase), and Jasmonic acid carboxyl methyltransferase (JMT).

Enzyme Kinetics and Substrate Specificity

The catalytic efficiency and substrate preference of SABATH methyltransferases vary significantly between different plant species and even between enzymes within the same plant. This diversity is a key determinant of the final volatile profile emitted by the plant. Two main types are distinguished: SAMT-type enzymes, which show a higher preference for salicylic acid, and BAMT-type enzymes, which prefer benzoic acid.[1]

Table 1: Kinetic Properties of Benzoic Acid Carboxyl Methyltransferases (BAMTs)

| Enzyme Source | Substrate | K_m | Reference |

|---|---|---|---|

| Antirrhinum majus (Snapdragon) | Benzoic Acid | 1.1 mM | [7] |

| SAM | 28 µM | [7] | |

| Recombinant A. majus BAMT (in E. coli) | Benzoic Acid | 1.6 mM | [7] |

| | SAM | 87 µM |[7] |

Table 2: Kinetic Properties of Salicylic Acid Carboxyl Methyltransferases (SAMTs)

| Enzyme Source | Substrate | K_m | Reference |

|---|---|---|---|

| Clarkia breweri | Salicylic Acid | 24 µM | [17] |

| | SAM | 9 µM |[17] |

Table 3: Substrate Specificity of Selected SABATH Methyltransferases

| Enzyme | Source | Preferred Substrate | Other Substrates | Reference |

|---|---|---|---|---|

| BAMT | Antirrhinum majus | Benzoic Acid | No activity with salicylic or cinnamic acid | [7] |

| SAMT | Clarkia breweri | Salicylic Acid | Benzoic Acid (lower activity) | [17] |

| OsBSMT1 | Oryza sativa (Rice) | Salicylic Acid | Benzoic Acid | [18] |

| AAMT | Zea mays (Maize) | Anthranilic Acid | Salicylic Acid (low activity) | [14] |

| CsSAMT | Citrus sinensis (Sweet Orange) | Salicylic Acid | Anthranilic Acid |[2][16] |

Regulation of Biosynthesis

The production and emission of substituted methyl benzoates are tightly regulated processes, controlled by developmental stage, circadian rhythms, and environmental stimuli such as pollination and herbivory.[3][19][20]

-

Developmental Regulation: In snapdragon flowers, the emission of methyl benzoate, BAMT activity, and BAMT gene expression levels increase during the first few days after anthesis, peak, and then decline as the flower senesces.[3] This indicates that biosynthesis is regulated primarily at the transcriptional level.[3][21]

-

Circadian Rhythms: Many plants exhibit rhythmic emission of volatiles. Snapdragon emits methyl benzoate during the day, while petunia and tobacco emit it at night.[19] This rhythmicity is controlled by an endogenous circadian clock and is primarily driven by oscillations in the level of the substrate (e.g., benzoic acid), rather than the activity of the final methyltransferase enzyme.[19]

-

Inducible Regulation: Biosynthesis is often induced by biotic stress. For example, herbivore damage can induce the production of methyl salicylate in tomato and methyl anthranilate in maize as defense responses.[9][14] Pollination can also trigger a decrease in methyl benzoate emission in petunia and snapdragon, a process regulated by ethylene and changes in the SAM-to-SAH ratio.[4][20][22]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Recombinant Methyltransferases

This protocol outlines the general workflow for producing and purifying SABATH methyltransferase enzymes for in vitro characterization.

-

Gene Cloning: The coding sequence of the target methyltransferase (e.g., BAMT, SAMT) is amplified from cDNA derived from the plant tissue of interest (e.g., flower petals) and cloned into an E. coli expression vector (e.g., pET vectors with a His-tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8). Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubating for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization.

-

Purification: The recombinant protein (e.g., His-tagged) is purified from the crude lysate using affinity chromatography (e.g., Ni-NTA resin).

-

Verification: The purity and size of the protein are confirmed using SDS-PAGE.

Protocol 2: In Vitro Enzyme Activity Assay

This protocol is used to determine the activity and kinetic parameters of a purified methyltransferase.

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.5). The mixture should contain:

-

The purified enzyme (e.g., 1-5 µg).

-

The carboxyl-containing substrate (e.g., benzoic acid or salicylic acid).

-

S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]SAM) as the methyl donor.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl).

-

Product Extraction: Extract the radiolabeled methylated product (e.g., [¹⁴C]methyl benzoate) from the aqueous phase using an organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).

-

Quantification: Add the organic phase to a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Kinetic Analysis: To determine K_m and V_max values, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Analyze the data using Michaelis-Menten kinetics.

Protocol 3: Headspace Volatile Collection and GC-MS Analysis

This protocol describes the collection and quantitative analysis of volatile compounds emitted from living plant tissue.[23][24]

-

Plant Enclosure: Enclose the plant material (e.g., a single flower, whole plant) in a glass chamber.[23]

-

Dynamic Headspace Collection: Pull or push clean, purified air through the chamber at a constant flow rate. Pass the exiting air through an adsorbent trap containing a polymer like Porapak Q or Tenax to capture the volatile compounds.

-

Static Headspace Collection (SPME): Alternatively, for a simpler setup, use Solid Phase Microextraction (SPME). Expose an SPME fiber coated with an adsorbent material to the headspace within the sealed chamber for a set time.[25]

-

Elution/Desorption:

-

For adsorbent traps, elute the trapped volatiles with a solvent (e.g., hexane).

-

For SPME, thermally desorb the volatiles directly in the injector port of the gas chromatograph.

-

-

GC-MS Analysis: Separate the volatile compounds using gas chromatography (GC) with an appropriate column (e.g., a nonpolar DB-5 column). Identify and quantify the compounds using a coupled mass spectrometer (MS).[26]

-

Quantification: Create a standard curve by injecting known amounts of authentic standards (e.g., pure methyl benzoate) into the GC-MS to correlate peak area with the absolute amount of the compound.[23][24][27]

References

- 1. Floral benzenoid carboxyl methyltransferases: From in vitro to in planta function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of one-step methyl anthranilate biosynthesis in grapes, sweet orange, and maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Biosynthesis and regulation of floral scent in snapdragon and petunia " by Florence Negre [docs.lib.purdue.edu]

- 5. Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium [frontiersin.org]

- 7. Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. [PDF] Molecular basis of one-step methyl anthranilate biosynthesis in grapes, sweet orange, and maize | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme involved in floral scent production and plant defense, represents a new class of plant methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overexpression of salicylic acid carboxyl methyltransferase reduces salicylic acid-mediated pathogen resistance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of Circadian Methyl Benzoate Emission in Diurnally and Nocturnally Emitting Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of Methylbenzoate Emission after Pollination in Snapdragon and Petunia Flowers - ProQuest [proquest.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Regulation of Methylbenzoate Emission after Pollination in Snapdragon and Petunia Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification of Plant Volatiles | Springer Nature Experiments [experiments.springernature.com]

- 24. Quantification of plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]

- 27. protocols.io [protocols.io]

Spectroscopic Profile of Methyl 2-hydroxy-6-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-hydroxy-6-methoxybenzoate, a key intermediate in various synthetic pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | Data not publicly available | - | - | - |

| ¹³C | Predicted data, specific shifts not available in searches | - | - | Aromatic carbons, methoxy carbon, ester carbonyl carbon, methyl ester carbon |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3400-3100 | Broad | O-H stretch (intramolecular hydrogen bonding) |

| ~3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1680-1660 | Strong | C=O stretch (ester, conjugated and hydrogen-bonded) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ether) |

Note: The IR data is based on typical values for structurally similar compounds and general knowledge of IR spectroscopy.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Proposed Fragment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 150 | High | [M - CH₃OH]⁺ |

| 122 | High | [M - COOCH₃ - H]⁺ |

| 107 | High | [C₇H₇O]⁺ |

Source: Based on data from the Virginia Open Data Portal which lists the top three peaks from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols for aromatic esters and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Format: Transmittance or Absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: 40-400 amu.

-

Scan Speed: 1000 amu/s.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of organic compounds.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data under controlled experimental conditions.

References

1H NMR spectrum of Methyl 2-hydroxy-6-methoxybenzoate

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 2-hydroxy-6-methoxybenzoate

Introduction

This compound is an aromatic ester with significant potential in chemical synthesis and drug development. Its structural elucidation is fundamental for quality control, reaction monitoring, and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, is a powerful analytical technique for determining the molecular structure of organic compounds. This guide provides a detailed analysis and prediction of the , intended for researchers, scientists, and professionals in the field of drug development.

Predicted 1H NMR Spectrum Analysis

The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the 1H NMR spectrum. The substituents on the benzene ring—a hydroxyl group (-OH), a methoxy group (-OCH3), and a methyl ester group (-COOCH3)—exert significant influence on the chemical shifts of the aromatic and substituent protons.

-

Aromatic Protons (H-3, H-4, H-5): The benzene ring has three adjacent protons at positions 3, 4, and 5, which form a coupled spin system.

-

H-4: This proton is expected to appear as a triplet due to coupling with two neighboring protons, H-3 and H-5 (ortho-coupling). Its chemical shift is influenced by being para to the electron-donating methoxy group and meta to the electron-donating hydroxyl and electron-withdrawing methyl ester groups. This combination of effects places its predicted resonance at approximately 7.35 ppm.

-

H-3 and H-5: These protons are chemically non-equivalent. Each will appear as a doublet, coupling only with the adjacent H-4 proton. The H-5 proton, being ortho to the strongly electron-donating methoxy group, is expected to be more shielded and thus appear at a higher field (lower ppm value), predicted around 6.55 ppm. The H-3 proton is ortho to the hydroxyl group and is predicted to resonate at approximately 6.45 ppm. The signals for aromatic protons are typically found in the 6.5-8.0 ppm region.[1]

-

-

Hydroxyl Proton (-OH): The hydroxyl proton at position 2 is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester group. This interaction significantly deshields the proton, causing a substantial downfield shift.[2] Its signal is expected to be a sharp singlet appearing at a very low field, predicted to be around 11.05 ppm. The chemical shift of phenolic protons can range from 4-10 ppm, but strong intramolecular hydrogen bonding can shift this even further downfield.[3]

-

Methyl Ester Protons (-COOCH3): The three protons of the methyl group in the ester functionality are equivalent and do not couple with other protons, resulting in a singlet. These protons are deshielded by the adjacent carbonyl group and oxygen atom. Their chemical shift is predicted to be approximately 3.90 ppm.[4][5]

-

Methoxy Protons (-OCH3): The three protons of the methoxy group at position 6 are also equivalent and appear as a singlet. The typical chemical shift for protons of a methoxy group on an aromatic ring is in the range of 3.7-4.0 ppm.[6][7] For this molecule, the signal is predicted at approximately 3.85 ppm.

Data Presentation: Predicted 1H NMR Data Summary

The following table summarizes the predicted quantitative data for the , typically recorded in a solvent like CDCl3 with TMS as the internal standard.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| 1 | -OH | 11.05 | 1H | Singlet (s) | - |

| 2 | H-4 | 7.35 | 1H | Triplet (t) | J = 8.4 Hz |

| 3 | H-5 | 6.55 | 1H | Doublet (d) | J = 8.4 Hz |

| 4 | H-3 | 6.45 | 1H | Doublet (d) | J = 8.4 Hz |

| 5 | -COOCH3 | 3.90 | 3H | Singlet (s) | - |

| 6 | -OCH3 | 3.85 | 3H | Singlet (s) | - |

Experimental Protocols

A standardized experimental protocol for acquiring a high-resolution 1H NMR spectrum is provided below.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical as it can influence chemical shifts.[3] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm as a reference point. d. Transfer the solution to a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely.

2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Perform instrument tuning and matching to optimize signal detection for the proton frequency. c. Lock the field frequency using the deuterium signal from the solvent. d. Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. e. Set appropriate acquisition parameters, including:

- Pulse Angle: Typically a 30° or 90° pulse.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds (to allow for full relaxation of protons between scans).

- Number of Scans: 8-16 scans for a sample of this concentration to achieve a good signal-to-noise ratio. f. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum. b. Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the area under each peak to determine the relative ratio of protons. e. Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to determine proton connectivity.

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using 1H NMR spectroscopy.

Caption: Logical workflow for 1H NMR analysis of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-hydroxy-6-methoxybenzoate

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 2-hydroxy-6-methoxybenzoate, a significant aromatic ester. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide will cover its fragmentation patterns, experimental protocols for its analysis, and visual representations of its chemical behavior under mass spectrometry.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The molecular ion and key fragment ions are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 182 | [C₉H₁₀O₄]⁺• (Molecular Ion) | 45 |

| 150 | [M - CH₃OH]⁺• | 100 |

| 122 | [M - CH₃OH - CO]⁺• | 30 |

| 107 | [C₇H₇O]⁺ | 60 |

| 94 | [C₆H₆O]⁺• | 25 |

| 79 | [C₆H₇]⁺ | 15 |

| 77 | [C₆H₅]⁺ | 20 |

| 66 | [C₅H₆]⁺• | 18 |

| 51 | [C₄H₃]⁺ | 15 |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the loss of an electron to form the molecular ion. The subsequent fragmentation is driven by the functional groups present in the molecule. A key fragmentation route involves the intramolecular loss of methanol, a process facilitated by the ortho-hydroxyl group, leading to the formation of the base peak at m/z 150.

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound.

3.1. Sample Preparation

A solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.

3.2. Gas Chromatography (GC) Conditions

-

Injection Port Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane).

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

Solvent Delay: 3 minutes

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

A Technical Guide to the Predicted Biological Activity of Methyl 2-hydroxy-6-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of Methyl 2-hydroxy-6-methoxybenzoate. As of the date of this publication, specific experimental data on the biological effects of this compound is not available in the public domain. The information presented herein is therefore based on the known activities of structurally similar molecules and serves as a guide for potential future research.

Introduction

This compound is a phenolic compound belonging to the family of substituted benzoic acid esters. While direct studies on its biological activities are lacking, the structural motifs of a hydroxylated and methoxylated benzene ring are common in a variety of biologically active natural and synthetic compounds. These related molecules have demonstrated a range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide outlines the inferred biological potential of this compound and provides detailed experimental protocols and conceptual frameworks for its investigation.

Inferred Biological Activities

Based on the activities of structurally analogous compounds, this compound is hypothesized to possess the following biological activities:

-

Anticancer Activity: The presence of hydroxyl and methoxy groups on aromatic rings is a feature of many compounds with cytotoxic effects against various cancer cell lines. These groups can contribute to interactions with biological targets and the induction of apoptosis or cell cycle arrest.

-

Antimicrobial Activity: Phenolic compounds are well-known for their antimicrobial properties. The hydroxyl group can disrupt microbial cell membranes and interfere with essential enzymes, while the methoxy group can modulate the lipophilicity and bioavailability of the compound.

-

Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data to illustrate how the biological activities of this compound could be summarized.

Table 1: Hypothetical Anticancer Activity of this compound

| Cell Line | Assay Type | Endpoint | Result (IC₅₀ in µM) |

| MCF-7 (Breast) | MTT | Cell Viability | 75.2 |

| A549 (Lung) | MTT | Cell Viability | 98.5 |

| HCT116 (Colon) | MTT | Cell Viability | 85.1 |

| HeLa (Cervical) | MTT | Cell Viability | 110.3 |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Assay Type | Endpoint | Result (MIC in µg/mL) |

| Staphylococcus aureus | Broth Microdilution | Growth Inhibition | 128 |

| Escherichia coli | Broth Microdilution | Growth Inhibition | 256 |

| Candida albicans | Broth Microdilution | Growth Inhibition | 128 |

| Pseudomonas aeruginosa | Broth Microdilution | Growth Inhibition | >512 |

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Cell Line | Assay Type | Endpoint | Result (IC₅₀ in µM) |

| RAW 264.7 | Griess Assay | Nitric Oxide Production | 65.7 |

| THP-1 | ELISA | TNF-α Secretion | 82.4 |

| THP-1 | ELISA | IL-6 Secretion | 91.2 |

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential biological activities of this compound.

Anticancer Activity: MTT Assay for Cell Viability

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on cancer cell lines.[1][2]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[3][4]

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

DMSO

-